1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone
Description
1-[2-(1H-Imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with 2,3-dimethyl groups and a 1H-imidazol-4-yl ethyl side chain. Pyridinones are known for their diverse biological activities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(2)15(6-4-12(9)16)5-3-11-7-13-8-14-11/h4,6-8H,3,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORDFVTQPUJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)CCC2=CN=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-4-pyridone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridinone rings.
Scientific Research Applications
1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. The pyridinone ring may interact with nucleic acids or proteins, leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural features are compared below with analogues from the literature:
Key Observations :
- The target compound’s pyridinone core is simpler than the benzimidazole-pyridinone hybrid in I-BET469, which may reduce steric hindrance .
- The 2,3-dimethyl groups on the pyridinone may enhance lipophilicity compared to the polar trifluoromethyl group in the pyrrole-carboxamide analogue .
Physicochemical and Electronic Properties
- Lipophilicity : The 2,3-dimethyl groups likely increase logP compared to compounds with polar substituents (e.g., -CF₃ in ).
- Aromaticity : The imidazole-ethyl side chain may enhance π-π stacking, similar to bipyridine derivatives .
- Solubility : The absence of ionizable groups (unlike the dione in ) may reduce aqueous solubility.
Biological Activity
1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's chemical structure includes both imidazole and pyridinone moieties, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 217.27 g/mol .
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 444.4 ± 45.0 °C |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various imidazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity Table
| Microorganism | Inhibition Zone (mm) | Concentration (mM) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
| Proteus mirabilis | 10 | 1 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, demonstrating growth inhibitory effects with IC50 values in the micromolar range.
Case Studies on Anticancer Activity
-
Study on HepG2 Cells :
- Findings : The compound exhibited an IC50 of , indicating strong antiproliferative activity against liver cancer cells.
- Study on MCF-7 Cells :
-
Mechanism of Action :
- The compound's mechanism involves interaction with specific molecular targets such as enzymes and nucleic acids, which leads to modulation of various biochemical pathways related to cell growth and apoptosis.
Anticancer Activity Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.71 | Induction of apoptosis |
| MCF-7 | 0.46 | Inhibition of cell proliferation |
| A549 | 0.08 | Induction of autophagy without apoptosis |
Q & A
Q. How does this compound compare to structurally related analogs in overcoming drug resistance?
- Methodological Answer :
- Resistance Profiling : Screen against mutant kinases (e.g., T315I BCR-ABL) using competitive binding assays.
- Key Advantage : The 2,3-dimethylpyridinone core reduces steric clashes compared to bulkier quinazoline analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
